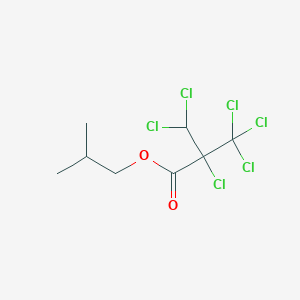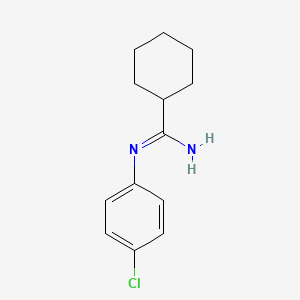
N'-(4-chlorophenyl)cyclohexanecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-chlorophenyl)cyclohexanecarboximidamide is an organic compound characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a 4-chlorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with cyclohexylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-chlorobenzonitrile+cyclohexylamine→N’-(4-chlorophenyl)cyclohexanecarboximidamide
Industrial Production Methods
In an industrial setting, the production of N’-(4-chlorophenyl)cyclohexanecarboximidamide may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a large scale with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-chlorophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(4-chlorophenyl)cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(4-chlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)cyclohexanecarboxamide
- 4-chlorobenzonitrile
- Cyclohexylamine
Uniqueness
N’-(4-chlorophenyl)cyclohexanecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility.
Eigenschaften
CAS-Nummer |
76345-27-2 |
|---|---|
Molekularformel |
C13H17ClN2 |
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
N'-(4-chlorophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H17ClN2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,16) |
InChI-Schlüssel |
ZYNRIPHTLDOWMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=NC2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



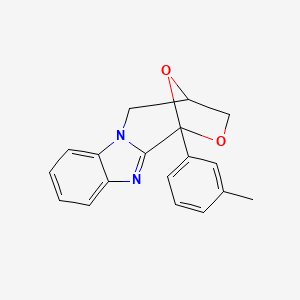
![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
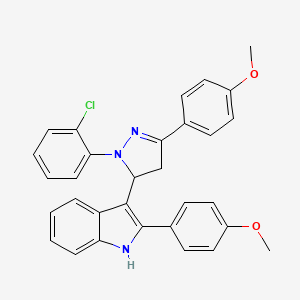
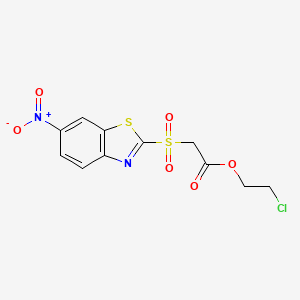
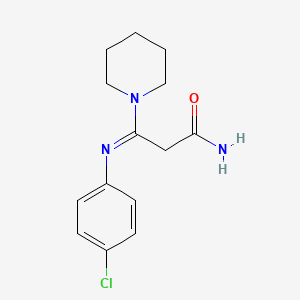
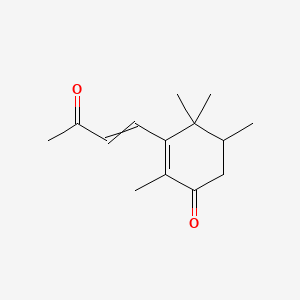
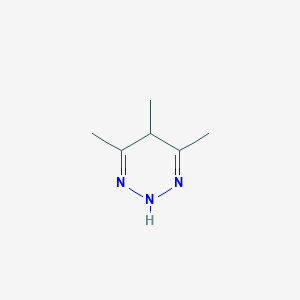
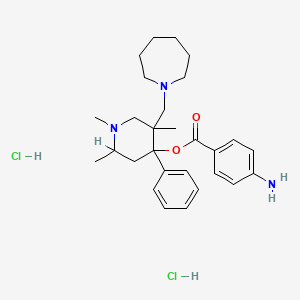
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
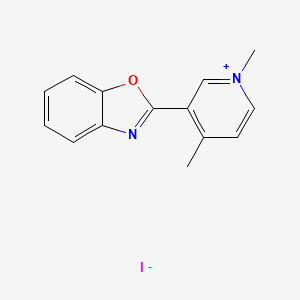
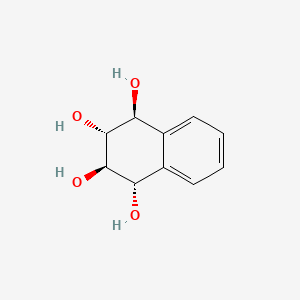
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
